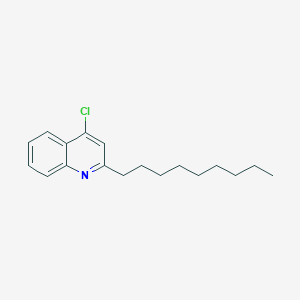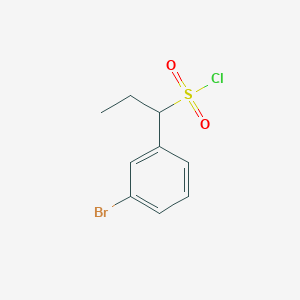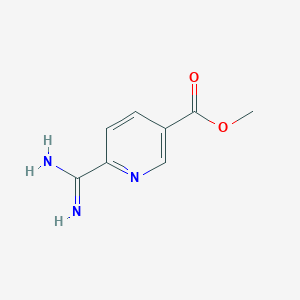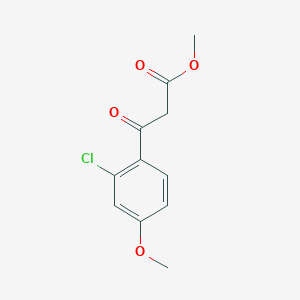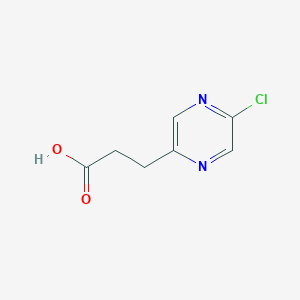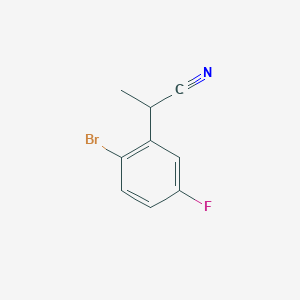
2-(2-Bromo-5-fluorophenyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-5-fluorophenyl)propanenitrile is an organic compound that features a bromine and fluorine atom attached to a phenyl ring, along with a nitrile group attached to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-fluorophenyl)propanenitrile typically involves the bromination and fluorination of a phenyl ring followed by the introduction of a nitrile group. One common method involves the use of 2-bromothiophene and p-bromofluorobenzene as starting materials. The reaction conditions often include the use of palladium catalysts and solvents like tetrahydrofuran (THF) under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-5-fluorophenyl)propanenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using reagents like organolithium compounds or Grignard reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boron reagents, and solvents like THF. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
2-(2-Bromo-5-fluorophenyl)propanenitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Bromo-5-fluorophenyl)propanenitrile involves its interaction with specific molecular targets and pathways. For instance, its derivatives may act on enzymes or receptors involved in biological processes, leading to therapeutic effects. The exact mechanism can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(5-bromo-2-fluorophenyl)propanenitrile: Similar structure but with an amino group instead of a nitrile group.
2-Bromo-5-fluorobenzonitrile: Similar structure but lacks the propyl chain.
2-Amino-5-bromo-4,6-dimethylpyridine: Contains a pyridine ring instead of a phenyl ring.
Uniqueness
2-(2-Bromo-5-fluorophenyl)propanenitrile is unique due to its specific combination of bromine, fluorine, and nitrile groups, which confer distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and form complex molecules makes it a valuable compound in research and industry.
Properties
Molecular Formula |
C9H7BrFN |
|---|---|
Molecular Weight |
228.06 g/mol |
IUPAC Name |
2-(2-bromo-5-fluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H7BrFN/c1-6(5-12)8-4-7(11)2-3-9(8)10/h2-4,6H,1H3 |
InChI Key |
GHSQGIZLIZIMTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)C1=C(C=CC(=C1)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2-cyclobutyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13560435.png)
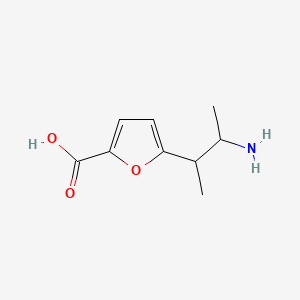
![2-Amino-2-{3-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-ol](/img/structure/B13560442.png)
![3-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]piperidine hydrochloride](/img/structure/B13560451.png)
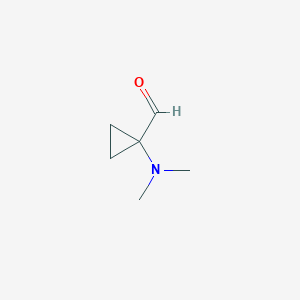
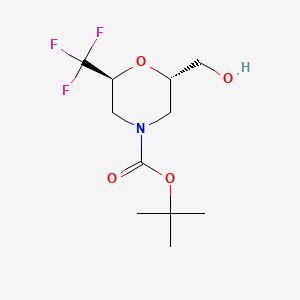
![5-(Carboxymethyl)-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid](/img/structure/B13560468.png)
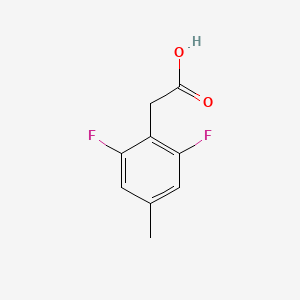
![5-([1,1'-Biphenyl]-2-yl)oxazol-2-amine](/img/structure/B13560480.png)
